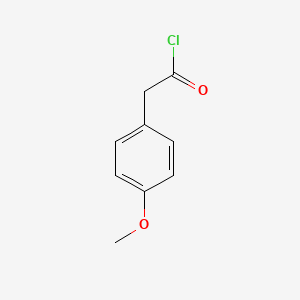

4-Methoxyphenylacetyl chloride

Cat. No. B1586121

Key on ui cas rn:

4693-91-8

M. Wt: 184.62 g/mol

InChI Key: CXJOONIFSVSFAD-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US05512577

Procedure details

8-Ethano-1-(p-hydroxybenzyl)-2-methyl- 1,2,3,4,5,6,7,8-octahydroisoquinoline (10). A 100 mL three-necked flask was dried for 24 h at 210° C. While cooling under a stream of dry nitrogen, the flask was immersed in an ethanol/dry ice bath and cooled to -75° C. Boron tribromide (300 μl, 3.16 mmole) was introduced, followed by 10 ml of dry dichloromethane. Purified 9 (224 mg, 0.754 mmole), as the base, in 30 ml of dry dichloromethane was added in a dropwise fashion. Thirty minutes after the addition of 9, the stirring was stopped, the nitrogen was replaced by a calcium sulfate drying tube, and the mixture was left in the cold for 12 h. After refluxing for 1 h, the reaction mixture was recooled in an ice bath and 3.5 ml of 10% ammonium hydroxide was slowly added and a flocculent precipitate formed. After stirring for 15 min, the cold bath was removed and 50 ml of water was added. The subsequent isolation of the product was conducted in the dark to minimize photooxidation. The phases were separated, the dichloromethane was removed in vacuo and the residue was dissolved in ethyl ether. The aqueous phase (pH 8.4) was adjusted to pH 9.1 with 10% ammonium hydroxide and extracted eight times with 20 ml portions of ether. All ether phases were combined, dried (Na2SO4), and concentrated to give a yellow oil. An attempt was made to purify this base by methansulfonate salt formation, but this salt form resisted crystallization. The hydrochloride salt was made and recrystallized from acetone/ethanol/ethyl ether in 29% yield. There was evidence of additional product in the mother liquor but it resisted crystallization: mp (sealed tube) 218°-220° C. sublime; 1H NMR (base in CDCl3) δ 6.67 (AA'BB', 4 H aromatic), 4.58 (s, 1 H, OH), 2.87-3.30 (m, 1 H, 1-H), 2.43-2.87 (m, 4 H, 1-CH2, 3-H2), 2.33 (s, 3 H, NCH3), 1.90-2.27 (m, 4 H, 4-H2, 5-H, 8-H), 0.93-1.72 (m, 8 H, remaining protons); IR (base, neat) 3300 (OH stretch) cm -1 ; mass spectrum, m/z 283 (M+), 176 (M+ -p-hydroxybenzyl, base), 148 (retro-Diels-Alder), 107 (p-hydroxybenzyl+), 106 (p-hydroxybenzyl-1+), 42 (CH2 =N=CH2+).

[Compound]

Name

8-Ethano-1-(p-hydroxybenzyl)-2-methyl- 1,2,3,4,5,6,7,8-octahydroisoquinoline

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

Name

9

Quantity

224 mg

Type

reactant

Reaction Step Three

Yield

29%

Identifiers

|

REACTION_CXSMILES

|

B(Br)(Br)Br.CN1CCC2C(CCCC2)C1[CH2:16][C:17]1[CH:22]=[CH:21][C:20]([O:23][CH3:24])=[CH:19][CH:18]=1.[OH-:25].[NH4+].Cl[CH2:28][Cl:29]>>[CH3:24][O:23][C:20]1[CH:21]=[CH:22][C:17]([CH2:16][C:28]([Cl:29])=[O:25])=[CH:18][CH:19]=1 |f:2.3|

|

Inputs

Step One

[Compound]

|

Name

|

8-Ethano-1-(p-hydroxybenzyl)-2-methyl- 1,2,3,4,5,6,7,8-octahydroisoquinoline

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Two

|

Name

|

|

|

Quantity

|

300 μL

|

|

Type

|

reactant

|

|

Smiles

|

B(Br)(Br)Br

|

Step Three

|

Name

|

9

|

|

Quantity

|

224 mg

|

|

Type

|

reactant

|

|

Smiles

|

CN1C(C2CCCCC2CC1)CC1=CC=C(C=C1)OC

|

Step Four

|

Name

|

|

|

Quantity

|

3.5 mL

|

|

Type

|

reactant

|

|

Smiles

|

[OH-].[NH4+]

|

Step Five

|

Name

|

|

|

Quantity

|

30 mL

|

|

Type

|

reactant

|

|

Smiles

|

ClCCl

|

Step Six

|

Name

|

|

|

Quantity

|

10 mL

|

|

Type

|

reactant

|

|

Smiles

|

ClCCl

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

-75 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

After stirring for 15 min

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

A 100 mL three-necked flask was dried for 24 h at 210° C

|

|

Duration

|

24 h

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

While cooling under a stream of dry nitrogen

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the flask was immersed in an ethanol/dry ice bath

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

Thirty minutes after the addition of 9

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the nitrogen was replaced by a calcium sulfate drying tube

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

After refluxing for 1 h

|

|

Duration

|

1 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the reaction mixture was recooled in an ice bath

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

a flocculent precipitate formed

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the cold bath was removed

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

50 ml of water was added

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The phases were separated

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the dichloromethane was removed in vacuo

|

DISSOLUTION

|

Type

|

DISSOLUTION

|

|

Details

|

the residue was dissolved in ethyl ether

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

extracted eight times with 20 ml portions of ether

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

dried (Na2SO4)

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

concentrated

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to give a yellow oil

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to purify this base by methansulfonate salt formation

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

crystallization

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

recrystallized from acetone/ethanol/ethyl ether in 29% yield

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

crystallization

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

mp (sealed tube) 218°-220° C. sublime

|

Outcomes

Product

Details

Reaction Time |

12 h |

|

Name

|

|

|

Type

|

|

|

Smiles

|

COC1=CC=C(C=C1)CC(=O)Cl

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| YIELD: PERCENTYIELD | 29% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |